3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride
Description
Chemical Structure: The compound consists of a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-3-yl group and at position 5 with a propan-1-amine side chain, forming a hydrochloride salt (C${10}$H${12}$ClN$_{3}$OS) . The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, while the thiophene moiety contributes to π-π interactions in biological systems.
Properties
CAS No. |
2839144-03-3 |
|---|---|
Molecular Formula |
C9H12ClN3OS |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3OS.ClH/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7;/h3,5-6H,1-2,4,10H2;1H |
InChI Key |
YVVYAFSBJUDWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxadiazole Core
The core heterocyclic structure, 1,2,4-oxadiazole, is typically synthesized via cyclization reactions involving hydrazides and acylating agents:
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Hydrazide formation | Thiophenecarboxylic acid hydrazide | Reflux in ethanol or acetic acid | Hydrazide precursor |
| 2 | Cyclization to oxadiazole | Acylating agents such as phosphoryl chloride or carbonyldiimidazole | Heating at 80-120°C | Formation of 1,2,4-oxadiazole ring |
Reference: The formation of the oxadiazole ring from hydrazides is well-documented, with typical yields ranging from 60-85% under optimized conditions.
Incorporation of the Thiophene Ring
The thiophene moiety at the 3-position of the oxadiazole is introduced via substitution reactions on thiophene derivatives:
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Electrophilic substitution | Thiophene derivatives, halogenating agents | Presence of Lewis acids or catalysts | Functionalized thiophene intermediates |
| 2 | Coupling with oxadiazole | Nucleophilic substitution or Suzuki coupling | Palladium catalysis, inert atmosphere | Thiophene-oxadiazole conjugates |
Note: The specific substitution at the 3-position of thiophene with the oxadiazole ring often involves cross-coupling reactions like Suzuki-Miyaura, utilizing boronic acids or esters.
Attachment of Propan-1-amine Side Chain
The aminoalkyl chain is introduced through nucleophilic substitution or reductive amination:
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 3-bromopropan-1-amine derivatives | Polar aprotic solvents, elevated temperatures | Alkylation of amino groups |
| 2 | Salt formation | Hydrochloric acid | Aqueous solution | Hydrochloride salt of the final compound |
Industrial adaptation often involves continuous flow reactors to improve efficiency and safety, especially for large-scale synthesis.
Reaction Conditions and Optimization
Optimization often involves adjusting these parameters to maximize yield and purity, with yields reported up to 70-85% in laboratory settings.
Data Tables Summarizing Key Synthesis Parameters
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxadiazole ring formation | Hydrazide + phosphoryl chloride | Ethanol | - | 100°C | 75-85 | Cyclization of hydrazide |
| Thiophene coupling | Thiophene boronic acid + halogenated oxadiazole | DMF | Pd(PPh₃)₄ | 80°C | 65-75 | Cross-coupling reaction |
| Aminoalkyl attachment | 3-bromopropan-1-amine + amine derivative | Ethanol | - | 80°C | 70 | Nucleophilic substitution |
| Hydrochloride salt formation | HCl in ethanol | - | - | Room temp | Quantitative | Salt precipitation |
Notes on Methodological Diversity and Literature Sources
- Classical methods involve hydrazide cyclization with acyl chlorides, as detailed in heterocyclic synthesis literature.
- Modern approaches leverage palladium-catalyzed cross-coupling for regioselective thiophene functionalization.
- Industrial protocols emphasize flow chemistry and solvent recycling to improve sustainability and throughput, as discussed in recent chemical engineering reviews.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
a) Thiophen-2-yl Isomer
- Compound : 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride (CAS 1286708-64-2).
- Key Differences : The thiophene ring is attached at the 2-position instead of 3, altering electronic distribution and steric interactions.
- Biological Implications: Positional isomerism may affect binding to targets like cannabinoid receptors (e.g., CB2 agonists with similar oxadiazole-thiophene scaffolds show structure-dependent activity) .
b) Aryl-Substituted Analogs
- Example 1 : SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride).
- Example 2 : 3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1374408-25-9).
Modifications to the Amine Side Chain
- Example : SLP7111228 ((S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride).
Heterocyclic Replacements
- Example: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride. Structure: Substitutes oxadiazole with a triazole ring.
Comparative Data Table
Research Findings and Implications
- Thiophene Position Matters: The 3-yl vs. 2-yl substitution could modulate receptor selectivity, as seen in duloxetine analogs where thiophene orientation affects serotonin/norepinephrine reuptake .
- Hydrophobic vs. Polar Groups : Bulky aryl groups (e.g., decylphenyl) improve target engagement in lipid-rich environments, while polar amines enhance solubility for systemic delivery .
Biological Activity
3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and an oxadiazole moiety, which are known for their roles in various pharmacological effects, including antimicrobial and anticancer properties.
The molecular formula of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is with a molecular weight of approximately 210.27 g/mol. Its melting point is reported to be in the range of 152–154 °C .
Antimicrobial Properties
Research indicates that compounds containing thiophene and oxadiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The biological activity of thiophene-containing compounds extends to anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, certain derivatives have been reported to inhibit tumor growth in xenograft models .
The exact mechanisms by which 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membranes due to its structural characteristics. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Activity Study : A study evaluating a series of oxadiazole derivatives found that compounds with a thiophene substitution exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of the thiophene ring in improving solubility and bioavailability .
- Anticancer Efficacy : In a recent investigation, an analog of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .
Data Table: Biological Activity Overview
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride?
The synthesis typically involves cyclization of thiophene-containing precursors with oxadiazole-forming reagents. Critical factors include:
- Reaction stoichiometry : Precise molar ratios of reactants (e.g., thiophene-3-carboxylic acid derivatives and hydroxylamine) to minimize side products.
- Temperature control : Maintaining reflux conditions (~100–120°C) during oxadiazole ring formation to ensure complete cyclization .
- Purification : Use of column chromatography or recrystallization in acetic acid to achieve >95% purity, as residual solvents or unreacted intermediates can affect downstream biological assays .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of analytical techniques is recommended:
- NMR spectroscopy : Confirm the presence of the thiophene proton environment (δ 7.2–7.5 ppm) and oxadiazole-linked propane chain (δ 2.8–3.2 ppm for CH₂ groups) .
- LC-MS : Verify molecular ion peaks at m/z 245.73 (M+H⁺) and assess purity (>98% for in vitro studies) .
- X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the oxadiazole-thiophene motif .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screening should focus on:
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases, given the oxadiazole moiety’s role in hydrogen bonding with active sites .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictory data in stability studies under physiological conditions?
Discrepancies in stability (e.g., hydrolysis of the oxadiazole ring at pH > 7.4) require:
- Controlled replicates : Perform stability assays in triplicate using simulated physiological buffers (PBS, pH 7.4, 37°C) with HPLC monitoring at 0, 24, and 48 hours .
- Degradation pathway analysis : Employ LC-HRMS to identify breakdown products (e.g., thiophene-3-carboxamide derivatives) and adjust formulation strategies (e.g., lyophilization for long-term storage) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
SAR strategies include:
- Analog synthesis : Modify the thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) or propane chain length to assess effects on lipophilicity (logP) and membrane permeability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, validated by in vitro IC₅₀ comparisons .
Q. How can researchers address low reproducibility in biological assays?
Mitigation involves:
- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers to reduce variability .
- Positive/negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls to normalize inter-assay differences .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for dose-response studies?
Q. How should researchers prioritize analogs for further development?
Use a multi-parameter scoring system:
- Pharmacokinetic metrics : Assess solubility (via shake-flask method), metabolic stability (microsomal half-life), and plasma protein binding (equilibrium dialysis) .
- Therapeutic index : Compare cytotoxicity (normal cell lines, e.g., HEK293) vs. efficacy (target cells) to prioritize candidates with TI > 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
